molecular formula C14H18BFO4 B8204037 2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester

2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester

Cat. No.: B8204037
M. Wt: 280.10 g/mol
InChI Key: WLOSNLHSTXVKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C14H18BFO4. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a useful reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and drug delivery systems.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • Phenylboronic acid pinacol ester

Uniqueness

2-Fluoro-4-formyl-6-methoxyphenylboronic acid pinacol ester is unique due to the presence of the fluoro and methoxy substituents, which enhance its reactivity and stability compared to other boronic esters. These substituents also influence the electronic properties of the compound, making it more suitable for specific applications in organic synthesis .

Properties

IUPAC Name

3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)6-9(8-17)7-11(12)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOSNLHSTXVKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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